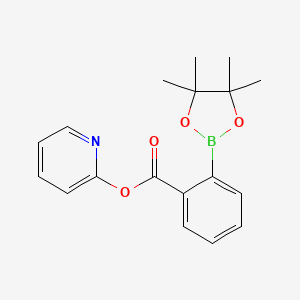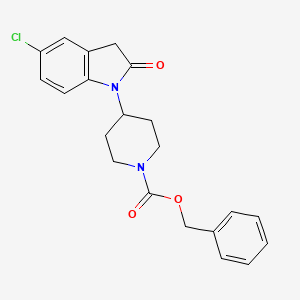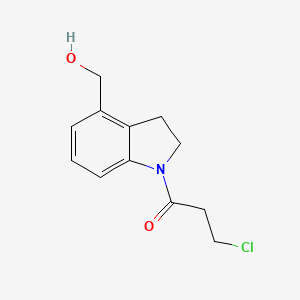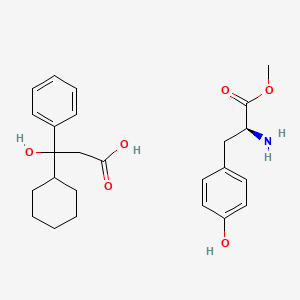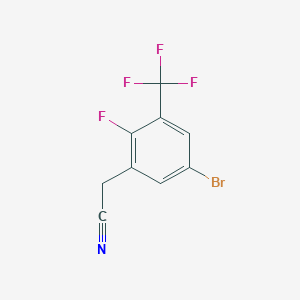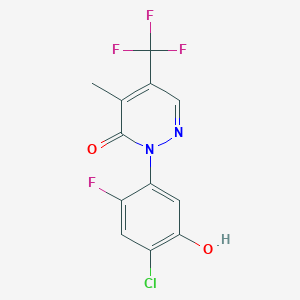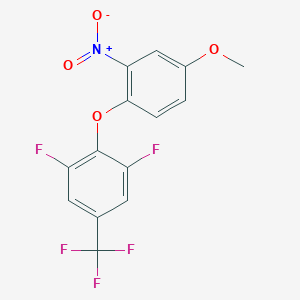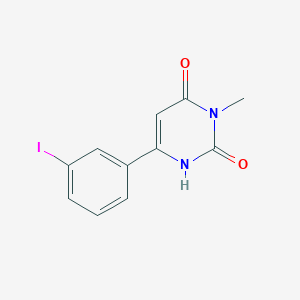
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is an organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by the presence of an iodophenyl group attached to a tetrahydropyrimidine ring, which is further substituted with a methyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-iodoaniline and ethyl acetoacetate in the presence of a base can lead to the formation of the desired tetrahydropyrimidine derivative. The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as thiolates or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: The iodophenyl group can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiolates and amines, with conditions involving mild bases and solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Thiolated or aminated derivatives.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Dihydro derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
3-Iodophenol: An aromatic compound with similar iodophenyl functionality.
6-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: A structurally related compound lacking the iodophenyl group.
3-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Another related compound with a different substitution pattern.
Uniqueness
6-(3-Iodophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both the iodophenyl and tetrahydropyrimidine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C11H9IN2O2 |
|---|---|
分子量 |
328.11 g/mol |
IUPAC名 |
6-(3-iodophenyl)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9IN2O2/c1-14-10(15)6-9(13-11(14)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,16) |
InChIキー |
AQIHRFBBLRLOOE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)

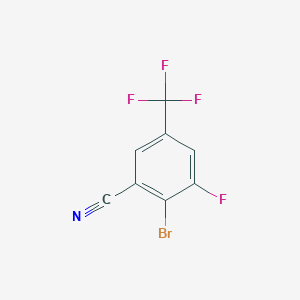
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
